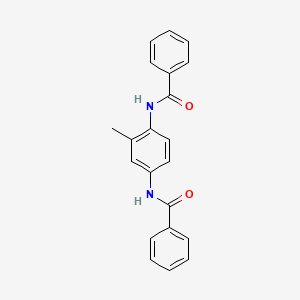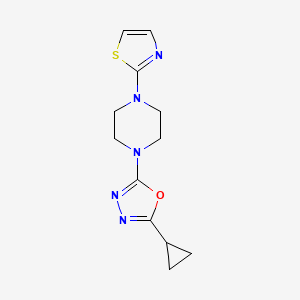![molecular formula C11H18N2O2 B5689564 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol, also known as FPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPE is a derivative of piperazine, an organic compound commonly used in the pharmaceutical industry.
Mechanism of Action
The exact mechanism of action of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to interact with the GABAergic system in the brain. GABA is a neurotransmitter that plays a role in regulating anxiety and seizures. 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol may enhance the activity of GABA receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant, anxiolytic, and anti-inflammatory properties, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been found to have antioxidant activity, which could be useful in treating conditions associated with oxidative stress. 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has also been shown to have a positive effect on cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol in lab experiments is its relatively low toxicity compared to other compounds. This makes it a safer option for researchers to work with. However, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol is not widely available and can be expensive to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol and its potential interactions with other drugs. Finally, more studies are needed to investigate the safety and efficacy of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol in humans.
Synthesis Methods
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol can be synthesized using a multistep process that involves the reaction of 3-furylmethyl chloride with piperazine, followed by reduction with sodium borohydride. The resulting product is then hydrolyzed to yield 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol. This synthesis method has been optimized to increase the yield and purity of 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol.
Scientific Research Applications
2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been investigated for its potential therapeutic applications in various areas of research. One study found that 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has anticonvulsant activity, making it a potential treatment for epilepsy. Another study found that 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has anxiolytic effects, suggesting it could be used to treat anxiety disorders. Additionally, 2-[4-(3-furylmethyl)-1-piperazinyl]ethanol has been shown to have anti-inflammatory properties, indicating it could be used to treat inflammatory conditions.
properties
IUPAC Name |
2-[4-(furan-3-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-7-6-12-2-4-13(5-3-12)9-11-1-8-15-10-11/h1,8,10,14H,2-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYNHMNLIWWZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Furan-3-ylmethyl)piperazin-1-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)


![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)

![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)
